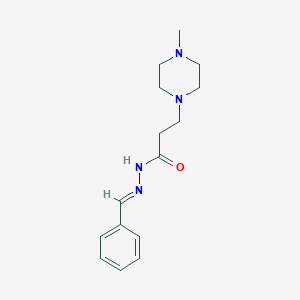

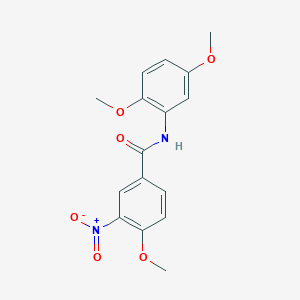

![molecular formula C19H19FN6O B5513989 3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5513989.png)

3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyrazine derivatives, including those similar to 3-[4-(3-Fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, involves multiple steps that may include condensation, oxidation-dehydration, or reductive amination processes. For instance, pyrazolo[3,4-d]pyridazines and related structures can be synthesized through a one-pot multicomponent reaction utilizing piperidine as an organocatalyst, highlighting a method to achieve highly diverse derivatives efficiently (Kandile & Zaky, 2015).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which contribute to their complex biological activities. For example, the synthesis of pyrano[2,3-c]pyridazine derivatives indicates the structural versatility and potential for creating compounds with varied biological activities. Detailed molecular structure analysis can be performed using techniques like NMR and mass spectrometry to elucidate the positions of the fluorobenzoyl and piperazinyl groups attached to the pyridazine core (N. Kandile & H. T. Zaky, 2015).

Chemical Reactions and Properties

The chemical reactivity of 3-[4-(3-Fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine and related compounds can vary significantly depending on the substituents and the heterocyclic framework. These compounds can undergo various reactions, including condensation with hydrazine hydrate, reactions with active methylene compounds, and displacement reactions facilitated by palladium catalysis. Such reactions are instrumental in the synthesis of diverse heterocyclic compounds with potential pharmacological activities (O. Eskola et al., 2002).

Aplicaciones Científicas De Investigación

Recent Patents of Dipeptidyl Peptidase IV Inhibitors

Dipeptidyl Peptidase IV (DPP IV) inhibitors, which include compounds with piperazine and pyridazine structures, have been patented for their antidiabetic effects. These inhibitors work by preventing the hydrolysis of incretin molecules, thus promoting insulin secretion and offering a therapeutic approach for type 2 diabetes mellitus (T2DM). The search for new DPP IV inhibitors remains intense, driven by the need for compounds with fewer long-term side effects (Mendieta, Tarragó, & Giralt, 2011).

Recent Progress in Biological Activities of Synthesized Phenothiazines

Phenothiazine derivatives, including those with pyrazine and piperazine substituents, exhibit a wide range of biological activities, such as antibacterial, anticancer, antifungal, and antiviral effects. These activities are attributed to their interaction with biological systems through various mechanisms, including DNA intercalation and membrane penetration. The versatility of phenothiazines underscores their potential in developing new therapeutic agents (Pluta, Morak-Młodawska, & Jeleń, 2011).

The Diversity of Heterocyclic N-oxide Molecules

Heterocyclic N-oxide molecules, such as those derived from pyridine and indazole, show significant potential in drug development due to their functionalities in organic synthesis, catalysis, and medicinal applications. These compounds, including pyridazine N-oxides, have demonstrated anticancer, antibacterial, and anti-inflammatory activities, highlighting their utility in creating novel therapeutics (Li et al., 2019).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

Quinazoline and pyrimidine derivatives, including those with pyrazine moieties, find applications beyond pharmacology, such as in the development of optoelectronic materials. These compounds contribute to the creation of luminescent small molecules and chelate compounds used in photo- and electroluminescence, indicating their broad applicability in scientific research (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Direcciones Futuras

The study of novel compounds like “3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine” could potentially lead to the discovery of new drugs or materials with useful properties. Future research could involve studying the compound’s reactivity, its potential biological activities, and its physical and chemical properties .

Propiedades

IUPAC Name |

(3-fluorophenyl)-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN6O/c1-14-7-8-26(23-14)18-6-5-17(21-22-18)24-9-11-25(12-10-24)19(27)15-3-2-4-16(20)13-15/h2-8,13H,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPHWQHJYIRXBCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-fluorophenyl)(4-(6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

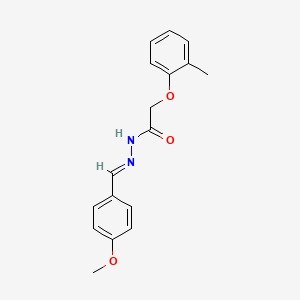

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5513914.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-8-fluoro-2-quinolinecarboxamide](/img/structure/B5513929.png)

![2-chloro-4,5-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B5513937.png)

![3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde N-ethylthiosemicarbazone](/img/structure/B5513953.png)

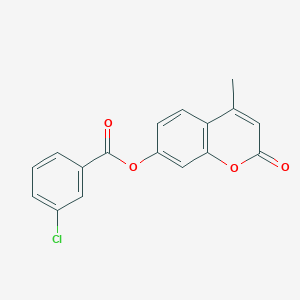

![ethyl 4-[(3-oxo-3H-benzo[f]chromen-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5513970.png)

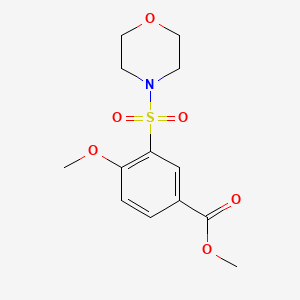

![4-[(2-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5513993.png)

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B5513996.png)

![4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine](/img/structure/B5514011.png)

![9,10,11,12-tetrahydro-8H-[1]benzothieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5514017.png)